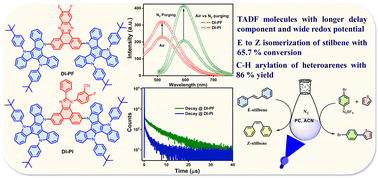Twisted organic TADF triads based on a diindolocarbazole donor for efficient photoisomerization of stilbene and photo-arylation of heteroarenes†
Organic Chemistry Frontiers Pub Date: 2023-10-24 DOI: 10.1039/D3QO01542D
Abstract
Herein we report the design and synthesis of twisted organic thermally activated delayed fluorescence (TADF) triads DI-PF and DI-PI based on diindolocarbazole (DI) as the donor and dibenzo[a,c]phenazine (PF) and phenanthro[9,10-d]imidazole (PI) as the acceptors. The triads DI-PF and DI-PI showed strong charge transfer bands at 590 nm with a 196 nm Stokes shift and 519 nm with a 126 nm Stokes shift, respectively. For effective TADF properties, theoretical and experimental studies revealed small to relatively modest ΔEST of 0.01 eV and 0.37 eV for DI-PF and DI-PI, respectively. Transient photoluminescence decay profiles of DI-PF and DI-PI indicated shorter prompt components of 40 ns and 13.38 ns, respectively, and longer delayed components of 6.15 μs and 2.05 μs, respectively, confirming the TADF nature for both compounds. The sufficiently long-lived lifetime components render them suitable for participation in organic photocatalysis. Furthermore, both compounds showed tunable and suitable excited state redox potentials for electron transfer photocatalysis. Accordingly, the triads DI-PF and DI-PI have been employed as photocatalysts in E to Z photoisomerization of stilbene based on their suitable triplet energy levels with reasonably good yields of up to 66% for isomerization products and in arylation of various heteroarenes with up to 86% yields for heteroarene photoarylation products.


Recommended Literature
- [1] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [2] A novel genetically encoded fluorescent protein as a Cu(i) indicator†
- [3] New British Standards
- [4] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [5] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [6] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [7] Deprotonation induced formation of Möbius aromatic [32]heptaphyrins†
- [8] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [9] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [10] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 155535-23-2









